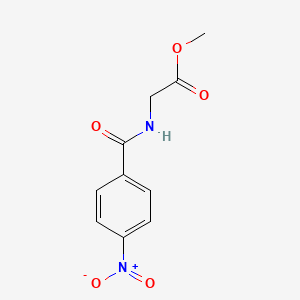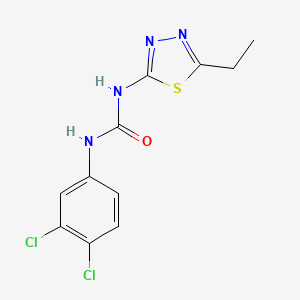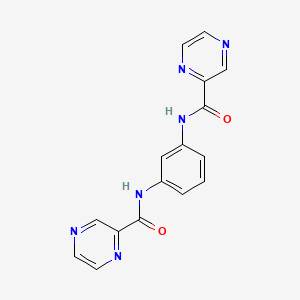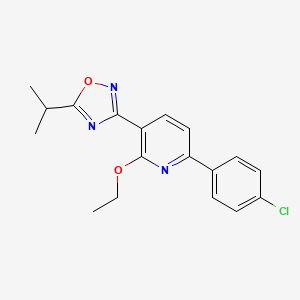
2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMQD and is a derivative of quinoline. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of DMQD is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular pathways. DMQD has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the expression of certain genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMQD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. DMQD has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. Additionally, DMQD has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQD has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMQD has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, DMQD may have side effects that need to be carefully monitored.
Direcciones Futuras
There are several potential future directions for research on DMQD. One area of interest is the development of DMQD-based drugs for the treatment of cancer and viral infections. Additionally, DMQD may have potential applications in materials science, such as the development of fluorescent dyes and sensors. Further research is needed to fully understand the mechanism of action of DMQD and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde involves the reaction of 2-chloro-7-methylquinoline with dimethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
DMQD has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DMQD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.
Propiedades
IUPAC Name |
2-(dimethylamino)-7-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-10-7-11(8-16)13(15(2)3)14-12(10)6-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSLAQISKFRUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)




